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Compound of Interest

Compound Name: D 528 dihydrochloride

CAS No.: 86656-07-7

Cat. No.: B12738159

Get Quote

Introduction & Mechanism of Action
D-528 dihydrochloride is a potent, asymmetric pyran-based Triple Reuptake Inhibitor (TRI),

also known as a Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI). It exhibits

high affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and

serotonin transporter (SERT).

Unlike selective serotonin reuptake inhibitors (SSRIs), D-528 modulates all three

monoaminergic systems, offering therapeutic potential for complex neuropsychiatric disorders

such as Major Depressive Disorder (MDD) and Post-Traumatic Stress Disorder (PTSD).

Mechanism of Action (MoA)
D-528 functions by competitively binding to the substrate recognition site of monoamine

transporters on the presynaptic membrane. This blockade prevents the reuptake of

neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentration

and prolonging downstream signaling.

Key Pharmacological Profile (approximate Ki values):
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DAT: ~8.0 nM

NET: ~14.6 nM[1]

SERT: ~367 nM

MoA Visualization
The following diagram illustrates the synaptic mechanism where D-528 intervenes.
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Figure 1: Mechanism of D-528 action blocking monoamine reuptake at the presynaptic

terminal.

Compound Handling & Preparation[2][3]
Scientific Integrity Note: The dihydrochloride salt form significantly improves water solubility

compared to the free base. However, for precise in vitro kinetics, DMSO stock solutions are

recommended to prevent hydrolysis or precipitation over time.

Reconstitution Protocol
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Stock Solution (10 mM): Dissolve D-528 dihydrochloride in 100% anhydrous DMSO. Vortex

for 1 minute.

Storage: Aliquot into light-protective vials (amber) and store at -20°C. Stable for 3 months.

Avoid freeze-thaw cycles.

Working Solution: Dilute the stock solution into the assay buffer (e.g., Krebs-Ringer-HEPES).

Critical: Ensure the final DMSO concentration in the cell assay is <0.1% to avoid solvent-

induced cytotoxicity or membrane permeabilization artifacts.

Primary Assay: Radiolabeled Monoamine Uptake
Inhibition
Objective: Determine the IC50 of D-528 for DAT, NET, and SERT inhibition. Why this method?

This is the "Gold Standard" for transporter pharmacology. Fluorescent mimetics (like ASP+)

exist but often suffer from lower sensitivity and higher background compared to tritiated ([3H])

neurotransmitters.

Materials
Cell Lines: HEK-293 or CHO cells stably transfected with human DAT (hDAT), hNET, or

hSERT.

Radioligands:

[3H]-Dopamine (for DAT)

[3H]-Norepinephrine (for NET)

[3H]-Serotonin (for SERT)

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM

MgSO4, 1.2 mM KH2PO4, 1.3 mM CaCl2, 25 mM HEPES, 5.6 mM Glucose, pH 7.4).

Control Inhibitors (Validation): Cocaine (DAT), Desipramine (NET), Fluoxetine (SERT).
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Experimental Protocol
Step 1: Cell Seeding

Seed cells in 24-well or 96-well ScintiPlates (poly-D-lysine coated) at a density of

cells/well.

Incubate for 24 hours at 37°C, 5% CO2 to reach ~80-90% confluency.

Step 2: Pre-Incubation
Aspirate growth medium and wash cells

with warm KRH buffer.

Add D-528 at varying concentrations (

M to

M) in KRH buffer.

Incubate for 10 minutes at 37°C.

Expert Insight: This pre-incubation allows the inhibitor to reach equilibrium binding with the

transporter before the substrate competes.

Step 3: Uptake Reaction
Add the specific [3H]-neurotransmitter (final concentration ~20-50 nM).

Incubate for 5-8 minutes at 37°C.

Critical Control: Perform a parallel set of wells at 4°C or with a saturating concentration of

a known blocker (e.g., 10 µM Cocaine) to determine non-specific uptake.

Step 4: Termination & Readout
Rapidly aspirate the reaction mix.

Wash cells
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with ice-cold KRH buffer to stop the transport immediately.

Lyse cells with 1% SDS or 0.1 N NaOH.

Add scintillation cocktail and measure Radioactivity (CPM) using a Liquid Scintillation

Counter.

Data Analysis
Calculate Specific Uptake:

Fit data to a non-linear regression model (sigmoidal dose-response) to calculate IC50.

Secondary Assay: Radioligand Binding (Ki
Determination)
Objective: Measure the binding affinity (Ki) directly, independent of transport function. Why this

method? Uptake assays measure function; binding assays measure physical occupancy.

Discrepancies between IC50 and Ki can reveal allosteric mechanisms or slow binding kinetics.

Protocol Summary
Membrane Prep: Isolate membranes from hDAT/hNET/hSERT expressing cells.

Ligands: Use high-affinity antagonists (e.g., [125I]-RTI-55 or [3H]-WIN 35,428).

Competition: Incubate membranes with a fixed concentration of radioligand and varying

concentrations of D-528.

Filtration: Harvest membranes on glass fiber filters (GF/B) using a cell harvester.

Calculation: Convert IC50 to Ki using the Cheng-Prusoff equation:

Where [L] is radioligand concentration and Kd is its dissociation constant.

Assay Workflow Visualization
The following diagram outlines the logical flow for the Uptake Inhibition Assay, ensuring all

critical wash and control steps are observed.
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Figure 2: Step-by-step workflow for the Monoamine Uptake Inhibition Assay.

Troubleshooting & Expert Tips
Issue Possible Cause Solution

High Non-Specific Uptake
Incomplete washing or high

background binding.

Increase wash steps (3x) and

ensure buffer is ice-cold during

termination. Use specific

blockers (e.g., Mazindol) to

define the blank.

Low Signal Window
Low transporter expression or

radioligand degradation.

Verify cell surface expression

via Western Blot. Use fresh

radioligands (check specific

activity).

Inconsistent IC50
DMSO > 0.1% or temperature

fluctuations.

Keep DMSO constant across

all wells. Use a water bath to

maintain strict 37°C during

uptake.

D-528 Precipitation Low solubility in KRH buffer.

Ensure predilution in DMSO

before adding to buffer. Check

for turbidity at high

concentrations (>10 µM).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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